Rimiterol
Description
Historical Context of Beta-Adrenergic Receptor Agonists
The development of β-adrenergic receptor agonists has been a significant focus of medicinal chemistry for over a century, aimed at improving therapeutic outcomes while minimizing side effects. nih.gov The journey began with the isolation of adrenaline (epinephrine) in 1901. wikipedia.org While effective as a bronchodilator, its non-selective nature, activating both α and β-adrenergic receptors, led to considerable side effects. nih.govwikipedia.org
A pivotal moment in the history of these agonists was the landmark work of Ahlquist in 1948, which classified adrenoceptors into α and β types. nih.govmdpi.com This discovery paved the way for the development of more selective drugs. nih.gov In the 1940s, isoproterenol (B85558) was developed as the first β-receptor selective agonist, devoid of α-adrenergic activity. mdpi.combiolife-publisher.it However, isoproterenol was non-selective between β1 and β2 receptors, still causing cardiovascular side effects. nih.gov
The recognition that β2-receptors were primarily responsible for bronchodilation in the late 1960s spurred the development of β2-selective agonists. wikipedia.org This led to the synthesis of drugs like salbutamol (B1663637) and terbutaline (B1683087), which offered a better safety profile than their predecessors. nih.gov The evolution continued with the creation of long-acting β2-agonists (LABAs) like salmeterol (B1361061) and formoterol (B127741) in the 1990s, and more recently, ultra-long-acting β2-agonists (ultra-LABAs) such as vilanterol. wikipedia.org
Rimiterol's Position in Early Sympathomimetic Agonist Research
This compound (B1680638) emerged during a period of intense research focused on developing β2-selective agonists with improved therapeutic profiles. As a catecholamine, this compound is structurally related to earlier sympathomimetic amines. druginfosys.comncats.io Its development was part of the broader effort to refine the chemical structure of these compounds to achieve greater selectivity for the β2-receptor and reduce the cardiovascular effects associated with β1-receptor stimulation. nih.gov
This compound is considered a "third-generation" β2-agonist, a classification that highlights its development after the initial non-selective and early selective agonists. wikipedia.orgmedicaldialogues.in Research in the 1970s focused on comparing the efficacy and selectivity of this compound to other available β-agonists like isoprenaline and salbutamol. targetmol.com Studies from this era demonstrated that this compound possessed a rapid onset of action, making it a subject of interest for specific clinical applications. karger.com
Scope and Significance of this compound Studies in Academic Pharmacology
Academic pharmacological studies have extensively investigated various facets of this compound, from its fundamental mechanism of action to its metabolic fate. Research has confirmed its action as a direct-acting sympathomimetic that selectively stimulates β2-adrenergic receptors. mims.commedtigo.com This selective action results in less cardiovascular stimulation compared to non-selective agonists like isoproterenol. targetmol.com
Investigations into its pharmacokinetic properties have revealed that this compound has a short plasma half-life of less than five minutes. druginfosys.com Studies in both animals and humans have detailed its metabolism, showing that it is metabolized by catechol-O-methyltransferase (COMT). oup.comtandfonline.comtandfonline.com
Comparative studies have been a significant part of this compound research, often evaluating its potency and selectivity against other β2-agonists such as salbutamol. targetmol.comkarger.com These studies have provided valuable insights into the structure-activity relationships of β2-agonists and have helped to characterize the pharmacological profile of this compound in detail. For instance, intravenous studies in humans showed that isoprenaline was significantly more potent than this compound in both bronchodilator action and its effect on heart rate. researchgate.net
Chemical and Pharmacological Properties of this compound
| Property | Value |
| Chemical Name | 4-(Hydroxy-2-piperidinylmethyl)-1,2-benzenediol drugfuture.com |
| Molecular Formula | C12H17NO3 targetmol.comdrugfuture.com |
| Molecular Weight | 223.27 g/mol targetmol.com |
| CAS Number | 32953-89-2 wikipedia.orgdrugfuture.com |
| Mechanism of Action | Selective β2-adrenergic receptor agonist ontosight.aiontosight.ai |
| Pharmacological Group | Bronchodilator, Beta-2 adrenergic agonist druginfosys.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(S)-hydroxy-[(2R)-piperidin-2-yl]methyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9/h4-5,7,9,12-16H,1-3,6H2/t9-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMMESGOJVNCKV-SKDRFNHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186603 | |
| Record name | Rimiterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32953-89-2, 31931-97-2 | |
| Record name | Rimiterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32953-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidinemethanol, alpha-(3,4-dihydroxyphenyl)-, hydrobromdie | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031931972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimiterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rimiterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Receptor Pharmacology of Rimiterol
Beta-Adrenoceptor Agonist Classification and Selectivity
Rimiterol (B1680638) as a Selective β2-Adrenoceptor Agonist
This compound is identified as a selective beta-2 (β2) adrenoceptor agonist. ontosight.aidrugbank.com This selectivity means it primarily targets and stimulates the β2-adrenergic receptors, which are predominantly located in the smooth muscles of the airways. ontosight.ai The stimulation of these receptors initiates a cascade of intracellular events that result in bronchodilation, making it effective in respiratory therapies. vulcanchem.com Some studies, however, have characterized this compound as being partially selective for β2-adrenoceptors. nih.gov
Comparative Selectivity Profiling with Related Agonists (e.g., Salbutamol (B1663637), Isoprenaline, Fenoterol (B1672521), Terbutaline) in Preclinical Models
When compared to other beta-adrenoceptor agonists, the selectivity and potency of this compound can vary. In a study involving intravenous administration in humans, this compound demonstrated a β2-adrenoceptor selectivity similar to that of salbutamol. nih.gov
In the same study, isoprenaline was found to be a more potent bronchodilator than both this compound and salbutamol on an equimolar basis. nih.gov Specifically, isoprenaline was approximately seven times more potent than this compound and five times more potent than salbutamol in its bronchodilator action. nih.gov It was also significantly more potent in increasing heart rate, being about 14 times more potent than this compound and 10 times more potent than salbutamol. nih.gov
Table 1: Comparative Potency of β-Adrenoceptor Agonists
| Agonist | Approximate Bronchodilator Potency Relative to this compound | Approximate Heart Rate Increasing Potency Relative to this compound |
|---|---|---|
| Isoprenaline | 7 times more potent | 14 times more potent |
| Salbutamol | 1.4 times more potent (inferred) | 1.4 times more potent (inferred) |
| This compound | Baseline | Baseline |
This table is based on data from a study comparing equimolar intravenous doses. The relative potencies can be influenced by the route of administration. nih.gov
G-Protein Coupled Receptor (GPCR) Interaction Mechanisms
The action of this compound is mediated through its interaction with G-protein coupled receptors (GPCRs), the largest family of membrane receptors in humans. frontiersin.org These receptors play a crucial role in transducing a wide variety of extracellular signals into intracellular responses. frontiersin.orgdrugtargetreview.com
Receptor Binding Characteristics to Beta-2 Adrenergic Receptors
This compound binds to β2-adrenergic receptors, which are cell membrane-spanning proteins. ontosight.aiwikipedia.org This binding is a critical first step in initiating the drug's pharmacological effects. The β2-adrenergic receptor is responsible for binding catecholamines like adrenaline and noradrenaline, and its stimulation leads to various physiological responses, including smooth muscle relaxation. wikipedia.orgplos.org The interaction between an agonist like this compound and the receptor can be influenced by the presence of internal water molecules that help stabilize the binding. plos.org
Downstream Signal Transduction Pathways
The binding of an agonist to a GPCR, such as this compound to the β2-adrenergic receptor, triggers a conformational change in the receptor. This change activates associated G-proteins, which in turn modulate the activity of downstream effector enzymes or ion channels. nih.gov
A key downstream effect of β2-adrenoceptor activation by agonists like this compound is the stimulation of adenylate cyclase. drugbank.comvulcanchem.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). rcsb.org The resulting increase in intracellular cAMP levels acts as a second messenger, leading to the relaxation of airway smooth muscle cells and subsequent bronchodilation. vulcanchem.comrcsb.org This signaling cascade is a central mechanism for the therapeutic action of β2-adrenergic agonists. rcsb.org
Cyclic Adenosine Monophosphate (cAMP) Elevation
This compound is classified as a selective beta-2 adrenergic receptor agonist. ontosight.aimedtigo.com Its primary mechanism of action begins with binding to and stimulating beta-2 adrenergic receptors, which are predominantly found on the surface of airway smooth muscle cells. ontosight.ai This binding event initiates a crucial intracellular signaling cascade.
The activation of the beta-2 adrenergic receptor by this compound leads to the stimulation of the enzyme adenylyl cyclase. vulcanchem.com Adenylyl cyclase's function is to catalyze the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). vulcanchem.com Consequently, the binding of this compound to its receptor results in a significant elevation of intracellular cAMP levels, which serves as a critical second messenger in the subsequent signaling pathway. vulcanchem.comersnet.org
Protein Kinase A (PKA) Activation and Substrate Phosphorylation
The increase in intracellular cAMP concentration directly triggers the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. ersnet.orgpageplace.de PKA is a holoenzyme that, in its inactive state, consists of two regulatory subunits and two catalytic subunits.
When intracellular cAMP levels rise, cAMP molecules bind to the regulatory subunits of PKA. This binding event causes a conformational change in the PKA holoenzyme, leading to the dissociation of the active catalytic subunits from the regulatory subunits. nih.gov Once freed, these catalytic subunits are active and can phosphorylate specific substrate proteins within the cell, initiating a variety of cellular responses. nih.govcusabio.com
Myosin Light-Chain Kinase (MLCK) Modulation and Cellular Relaxation
A key substrate for activated PKA in smooth muscle cells is Myosin Light-Chain Kinase (MLCK). ersnet.org The contraction of smooth muscle is fundamentally dependent on the phosphorylation of the myosin light chain (MLC) by MLCK. frontiersin.org
Receptor Binding Kinetics and Quantitative Modeling
Understanding the precise nature of the interaction between a ligand like this compound and its receptor is fundamental to pharmacology. This is achieved through the study of receptor binding kinetics and the application of quantitative models.
Theoretical Frameworks of Ligand-Receptor Kinetics
The interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (RL) is a dynamic process governed by specific kinetic parameters. acs.orgfrontiersin.org
One-Step Binding Model : This is the simplest model, describing the association and dissociation as a single reversible step. acs.org
Kinetic On-Rate (kon) : This second-order rate constant quantifies the speed at which a ligand binds to a receptor to form a complex. acs.orgfrontiersin.org
Kinetic Off-Rate (koff) : This first-order rate constant describes the velocity at which the ligand-receptor complex dissociates. acs.orgfrontiersin.org
Dissociation Constant (Kd) : This is the ratio of koff to kon (Kd = koff/kon) and represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the ligand's binding affinity; a lower Kd value indicates a higher binding affinity. justintimemedicine.com
Conformational Selection Model : A more complex framework suggesting that a receptor exists in different conformational states, and the ligand selectively binds to a specific conformation. acs.org
These kinetic parameters are often determined experimentally using techniques like radioligand binding assays. giffordbioscience.com
Table 1: Key Parameters in Ligand-Receptor Kinetics
| Parameter | Description | Significance |
|---|---|---|
| kon | Association rate constant | Measures the rate of complex formation. acs.orgfrontiersin.org |
| koff | Dissociation rate constant | Measures the rate of complex breakdown. acs.orgfrontiersin.org |
| Kd | Equilibrium dissociation constant | Indicates the affinity of the ligand for the receptor. justintimemedicine.com |
| IC50 | Half maximal inhibitory concentration | Measures the potency of a competitor in inhibiting ligand binding. giffordbioscience.com |
| Bmax | Maximum number of binding sites | Represents the total density of receptors in a sample. acs.org |
Application of Mathematical Models in this compound Binding Studies
Mathematical and computational models are increasingly used in drug discovery to predict the properties of chemical compounds and their interactions with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models, for instance, attempt to correlate the chemical structure of a compound with its biological activity. researchgate.netmdpi.com Such models have been applied in large-scale computational studies that include a wide range of compounds, among them this compound, to predict properties like cell permeability. sciforum.net In one study developing models to predict Caco-2 cell permeability, this compound was included in the dataset of structurally diverse compounds used to build and test the quantitative model. sciforum.net Similarly, this compound was part of a dataset in a computer-aided drug design study that used virtual screening and molecular docking to identify potential inhibitors for a viral enzyme. researchgate.netpatsnap.com These modeling approaches allow for the in silico estimation of a compound's pharmacokinetic properties and potential activity, guiding further experimental research. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Adenosine |
| Adenosine Triphosphate (ATP) |
| Cyclic Adenosine Monophosphate (cAMP) |
| Guanosine |
| Inosine |
| Isoprenaline |
Chemical Synthesis and Structure Activity Relationship Sar Studies of Rimiterol
Synthetic Methodologies and Reaction Chemistry
The synthesis of Rimiterol (B1680638) involves several chemical steps. evitachem.com The process typically begins with specific precursor compounds that undergo various reactions to form the final this compound structure. evitachem.com
Key Precursor Compounds and Starting Materials
A key starting material in the synthesis of this compound is 4-hydroxy-2-piperidinylmethyl-1,2-benzenediol. evitachem.com this compound itself can also be considered a precursor in certain chemical contexts, such as in N-(cyclo)alkylation reactions of aromatic amines with diols. researchgate.net
Primary Reagents and Catalysts Utilized in Synthesis
Hydrobromic acid is a primary reagent used in the synthesis of this compound, specifically to convert the base form into its hydrobromide salt, which is crucial for its pharmacological activity. evitachem.com Hydrobromic acid is a strong inorganic acid composed of an aqueous solution of hydrogen bromide. fishersci.senih.gov It is used in various laboratory applications, including the production of organobromine compounds and inorganic bromides, and as a catalyst in organic reactions. fishersci.sesigmaaldrich.com Other potential reagents involved in modifying the this compound structure or related compounds include oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide (which can lead to quinone formation), reducing agents such as sodium borohydride (B1222165) (to convert back to the catechol structure), and halogenating agents and electrophiles for substitution reactions on the aromatic ring or piperidine (B6355638) moiety. evitachem.com
Optimized Reaction Conditions and Process Parameters for Laboratory Synthesis
The synthesis of this compound Hydrobromide requires controlled conditions. evitachem.com The reaction typically occurs under mild heating, and careful monitoring of temperature and pH is necessary to prevent decomposition or unwanted side reactions. evitachem.com While specific detailed optimized laboratory conditions for this compound synthesis were not extensively detailed in the search results, optimization of reaction conditions in general chemical synthesis involves factors such as temperature, pressure, concentration of reactants, and the phase and surface area of reactants, all of which influence reaction rate and product yield. mdpi.com Industrial production methods for this compound mirror laboratory synthesis but are optimized for higher yields and purity, incorporating rigorous quality control measures. evitachem.com
Comparison of Classical and Contemporary Synthetic Routes
While the search results highlight a typical synthetic route starting from 4-hydroxy-2-piperidinylmethyl-1,2-benzenediol and using hydrobromic acid evitachem.com, a direct comparison of classical versus contemporary synthetic routes for this compound was not explicitly detailed. However, the literature mentions the synthesis of this compound analogues by combining structural features of other bronchodilators ijpsonline.com, suggesting exploration of varied synthetic strategies in related research. The development of efficient synthetic methods for complex molecules, including pharmaceuticals, is an ongoing area of research, with a focus on improving yield, purity, stereoselectivity, and scalability. googleapis.comgoogle.comgoogle.comgoogle.com
Stereochemical Influences on this compound's Biological Activity
Stereochemistry plays a significant role in the biological activity of many pharmaceutical compounds, including adrenergic agonists. Different stereoisomers of a molecule can interact differently with biological targets like receptors, leading to variations in potency and efficacy. derangedphysiology.com
Significance of Specific Stereoisomers in Receptor Recognition
This compound contains chiral centers, leading to the possibility of different stereoisomers. The structure of this compound Hydrobromide is described as erythro-(3,4-dihydroxyphenyl)-2-piperidyl-methanol hydrobromide, indicating a specific relative stereochemistry at the chiral centers. researchgate.netncats.io The IUPAC name for this compound Hydrobromide also specifies the absolute stereochemistry as 4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol;hydrobromide. nih.gov The erythro-form is specifically mentioned in relation to this compound's biological activity and receptor recognition. researchgate.net Studies on related compounds, such as albuterol, have shown that different enantiomers can have significantly different levels of activity, with one enantiomer often possessing the majority of the therapeutic effect. derangedphysiology.comresearchgate.net This principle is generally applicable to chiral drugs that interact with stereoselective biological targets like β2-adrenergic receptors. The specific stereochemistry of this compound, particularly the erythro configuration, is therefore crucial for its effective binding and activation of β2-adrenoceptors. evitachem.comchemicalbook.comncats.io
Impact of Chirality on Pharmacological Potency and Selectivity
Chirality, the property of a molecule being non-superimposable on its mirror image, is a significant factor in pharmacology, as many drugs are chiral compounds existing as enantiomeric pairs. pharmacology2000.comnih.govwikipedia.org These enantiomers, while having the same chemical structure, can exhibit marked differences in biological activities, including pharmacology, toxicology, pharmacokinetics, and metabolism. nih.govwuxiapptec.com The interaction between a chiral drug and its receptor, which is also a chiral entity, can be likened to a lock and key mechanism, where only one enantiomer may achieve the necessary three-point contact for optimal binding and subsequent pharmacological effect. pharmacology2000.comijpras.com
This compound possesses chiral centers. wikipedia.org For -adrenergic agonists, the (R)-configuration at the carbon bearing the hydroxyl group in the ethanolamine (B43304) side chain is generally associated with higher activity. wikipedia.org While specific detailed data on the individual enantiomers of this compound and their distinct pharmacological profiles were not extensively found in the search results, the general principles of chiral pharmacology dictate that the stereochemistry of this compound is likely to influence its potency and selectivity for -adrenergic receptors. Studies on other -agonists, such as formoterol (B127741), have shown significant differences in activity between enantiomers, with one enantiomer being substantially more potent than the other. wikipedia.org Understanding the impact of chirality is crucial for developing drugs with improved efficacy and reduced side effects. ijpras.com
Structural Elucidation of Activity Determinants (SAR)
Structure-Activity Relationship (SAR) studies are fundamental in drug design, aiming to understand how modifications to a molecule's chemical structure influence its pharmacological properties. slideshare.net For -adrenergic agonists like this compound, specific structural features are essential for their interaction with receptors.
The affinity of a drug for its receptor describes how strongly it binds, while efficacy refers to its ability to produce a biological response once bound. arxiv.orgguidetopharmacology.org These two properties are intrinsically linked and depend on the specific structural features of the drug molecule and its interaction with the receptor binding site. arxiv.org
For -adrenergic agonists, the interaction with the receptor involves specific binding sites that accommodate the different parts of the molecule, including the catechol ring, the hydroxyl group on the -carbon, and the amine group. The size and nature of substituents on the nitrogen atom significantly influence receptor selectivity. slideshare.net The spatial arrangement of these functional groups, determined by the molecule's stereochemistry, is critical for optimal binding affinity and the ability to activate the receptor (efficacy). pharmacology2000.comijpras.com While detailed studies specifically on this compound's binding to the receptor at a molecular level were not found, research on similar -agonists indicates that the precise positioning and interaction of the catechol hydroxyls, the -hydroxyl group, and the protonated amine with complementary residues in the receptor binding pocket are key determinants of both affinity and efficacy. wikipedia.org
SAR studies are guided by the principle that changes in chemical structure lead to changes in biological activity. slideshare.net In the context of drug design, this involves systematically modifying a lead compound to identify which structural features are essential for the desired activity, which contribute to potency or selectivity, and which might be associated with unwanted effects. slideshare.netnih.gov Key aspects considered in SAR include the size and shape of the molecular skeleton, stereochemistry, and the nature and position of substituents. slideshare.net
For adrenergic drugs, SAR has revealed that the basic phenylethylamine structure is a common scaffold. nih.govslideshare.net Modifications to the aromatic ring, the -carbon, and the amino group significantly impact activity and selectivity for different adrenergic receptor subtypes (, , , , ). wikipedia.orgnih.govslideshare.net For instance, increasing the size of the alkyl substituent on the nitrogen atom generally increases selectivity. slideshare.net The presence and stereochemistry of the hydroxyl group on the -carbon are also critical for potent agonist activity. wikipedia.orgslideshare.net SAR principles are applied to design analogues with improved potency, selectivity, duration of action, and pharmacokinetic properties. wikipedia.org
Role of Specific Structural Features in Receptor Binding Affinity and Efficacy
Computational Chemistry and Molecular Dynamics Approaches
Computational chemistry and molecular dynamics simulations are increasingly used in drug discovery and SAR studies to understand drug-receptor interactions at a molecular level and predict the activity of new compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate a compound's structural or physicochemical properties (descriptors) with its biological activity. vlifesciences.comnih.govraco.cat These models can then be used to predict the activity of new, untested compounds. vlifesciences.comnih.gov
While specific QSAR studies focused solely on this compound analogues were not prominently featured in the search results, QSAR is a widely used technique for series of compounds acting on similar targets, including adrenergic receptors. nih.govdntb.gov.ua QSAR models typically incorporate descriptors representing steric, electronic, and hydrophobic properties of the molecules. vlifesciences.com By analyzing the relationship between these descriptors and the observed biological activity (e.g., receptor binding affinity or functional potency), QSAR can provide insights into the structural requirements for activity and guide the design of novel analogues with potentially improved properties. vlifesciences.comnih.gov Techniques such as 2D-QSAR, 3D-QSAR (like CoMFA and CoMSIA), and fragment-based QSAR can be applied to analyze the impact of different moieties and substituents on the activity of this compound analogues. vlifesciences.comnih.gov The development of robust QSAR models requires a carefully selected dataset of compounds with known structures and activities, followed by rigorous validation techniques to ensure their predictive power. vlifesciences.comnih.govraco.cat
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred binding orientation (pose) and affinity of a small molecule, or ligand, within the active site of a target macromolecule, typically a protein. nih.govopenaccessjournals.comwikipedia.org This method allows for the characterization of ligand behavior in the binding site and helps elucidate fundamental biochemical processes at an atomic level. nih.govopenaccessjournals.com The docking process generally involves two main steps: predicting the ligand's conformation and position within the binding site, and assessing the binding affinity using scoring functions. nih.gov While molecular docking is a powerful tool in understanding potential interactions, specific detailed studies explicitly describing the molecular docking of this compound with its primary biological target, the beta-2 adrenergic receptor, were not extensively detailed within the scope of the provided information. However, the principles of molecular docking are directly applicable to studying how compounds like this compound may interact with and bind to their cognate receptors, providing insights into potential binding modes and key interacting residues. openaccessjournals.commdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are computational methods that provide insights into the time-dependent behavior and conformational flexibility of molecules, including protein-ligand complexes. researchgate.netscfbio-iitd.res.in Unlike static docking methods, MD simulations allow researchers to explore the dynamic nature of molecular interactions, assessing the stability of the protein-ligand complex, conformational changes in the protein and ligand upon binding, and the nature of interactions over time. mdpi.comresearchgate.netscfbio-iitd.res.inmdpi.comnih.gov Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD), which indicates structural stability, and the analysis of interactions like hydrogen bonds, which play a crucial role in stabilizing protein-ligand complexes. mdpi.commdpi.comnih.govresearchgate.net While the provided information discusses the application and importance of MD simulations in evaluating binding stability and conformational analysis of protein-ligand complexes in general, specific detailed molecular dynamics simulation studies focusing on this compound bound to its target receptor were not prominently featured. mdpi.comresearchgate.netscfbio-iitd.res.inmdpi.comnih.govresearchgate.netresearchgate.net Nevertheless, MD simulations would be a valuable tool to further understand the dynamic stability of this compound's interaction with the beta-2 adrenergic receptor and the conformational adaptations that occur upon binding. researchgate.netscfbio-iitd.res.innih.gov
Non Clinical Pharmacokinetics and Biotransformation of Rimiterol
Absorption and Distribution Studies in Preclinical Animal Models
The characterization of a drug's absorption and distribution is fundamental in preclinical research to predict its behavior in humans. Studies in various animal models provide essential data on how rimiterol (B1680638) enters the systemic circulation and where it subsequently travels within the body.
Methods for Assessing Absorption Characteristics in Non-Human Species
The assessment of this compound's absorption in non-human species involves a variety of established methodologies to determine the rate and extent of its uptake. These preclinical studies are crucial for understanding the compound's bioavailability and informing clinical trial design. abpi.org.uk
Commonly employed techniques include:
In vivo studies: These studies involve the administration of this compound to animal models, such as rats and dogs, to measure the concentration of the drug and its metabolites in biological fluids like blood and urine over time. abpi.org.uktaconic.com This approach provides a comprehensive view of absorption, distribution, metabolism, and excretion (ADME) in a living system. bioivt.com The use of radiolabeled compounds, such as ¹⁴C-rimiterol, is a powerful tool in these studies, allowing for the tracking of the drug and all its metabolites throughout the body. bioivt.comeuropa.eu
In vitro models: Cell-based assays, like the Caco-2 cell model, are utilized to predict oral drug absorption. researchgate.net These models consist of a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the presence of tight junctions that regulate the paracellular pathway. researchgate.netnih.gov
In situ perfusion studies: The isolated and perfused rat lung model is a valuable tool for investigating the absorption characteristics of inhaled drugs like this compound. diva-portal.org This technique allows for the direct measurement of drug transport across the pulmonary epithelium. diva-portal.org
Computational modeling: In silico methods are increasingly used to predict the ADME properties of drug candidates based on their physicochemical characteristics. diva-portal.org These models can help to prioritize compounds for further preclinical testing.
Tissue Distribution Patterns in Experimental Animals
Following absorption, this compound is distributed to various tissues throughout the body. Understanding these distribution patterns is critical for identifying target organs and potential sites of accumulation.
Whole-body radiography studies in rats using radiolabeled material have shown that this compound is rapidly distributed. service.gov.uk Key findings from these preclinical animal studies include:
Primary sites of distribution: The lungs show the highest concentration of radiolabeled material, which is consistent with its intended site of action for bronchodilation. service.gov.uk
Other sites of distribution: Smaller amounts of the compound have been detected in the liver and adrenal glands. service.gov.uk
Central Nervous System (CNS) penetration: Studies indicate very limited penetration of this compound into the central nervous system. service.gov.uk
At higher dose levels in rats, a delay in the uptake of ¹⁴C-labeled this compound into the liver has been observed. tandfonline.com This was attributed to the α-adrenergic actions of the drug, leading to splanchnic shutdown. tandfonline.com
Metabolic Pathways and Metabolite Identification in Animal Systems
The biotransformation of this compound is a critical determinant of its duration of action and elimination from the body. wikipedia.org This process, primarily occurring in the liver, involves a series of enzymatic reactions that convert the parent drug into more water-soluble metabolites, facilitating their excretion. nih.govslideshare.net
Primary Metabolic Transformations (e.g., O-Methylation, Glucuronidation)
This compound, being a catecholamine, undergoes extensive metabolism. druginfosys.com The primary metabolic transformations identified in animal systems are Phase II conjugation reactions, which include O-methylation and glucuronidation. nih.govhelsinki.fi
O-Methylation: This is a major pathway for the inactivation of catechols. tandfonline.com The reaction involves the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups on the catechol ring of this compound. tandfonline.com
Glucuronidation: In this reaction, a glucuronic acid moiety is attached to the this compound molecule. helsinki.fi This process significantly increases the water solubility of the compound, preparing it for elimination.
Characterization and Identification of Key Metabolites (e.g., 3-O-Methylthis compound, 3-O-Methylthis compound Glucuronide) in Rat Studies
Studies in rats have been instrumental in identifying the specific metabolites of this compound. Following intravenous administration of ¹⁴C-labeled this compound, analysis of urinary excretion revealed the presence of key metabolites.
At lower doses, the primary metabolites identified were:
3-O-Methylthis compound: This metabolite is the product of the O-methylation of this compound. tandfonline.com
3-O-Methylthis compound glucuronide: This is a subsequent metabolite where the 3-O-methylated form of this compound undergoes glucuronidation. tandfonline.com
Together, these two metabolites accounted for a significant portion of the excreted radioactivity. tandfonline.com Interestingly, at the highest dose level studied, no 3-O-methylthis compound was excreted, and there was a notable increase in the excretion of unchanged this compound, suggesting a saturation of the metabolic pathways at high concentrations. tandfonline.com
| Metabolite | Metabolic Pathway | Reference |
|---|---|---|
| 3-O-Methylthis compound | O-Methylation | tandfonline.com |
| 3-O-Methylthis compound Glucuronide | O-Methylation followed by Glucuronidation | tandfonline.com |
Enzyme Systems Involved in this compound Biotransformation (e.g., Catechol-O-Methyltransferase, UDP-Glucuronosyltransferases)
The metabolic transformations of this compound are catalyzed by specific enzyme systems.
Catechol-O-Methyltransferase (COMT): This is the key enzyme responsible for the O-methylation of this compound. nih.govtandfonline.com COMT is a ubiquitous enzyme that plays a major role in the metabolism of catecholamines and catechol-containing drugs. mayocliniclabs.comresearchgate.net Studies using purified pig-liver COMT have shown that this compound is a good substrate for this enzyme, with a higher rate of metabolism compared to isoprenaline. nih.govtandfonline.com
UDP-Glucuronosyltransferases (UGTs): This superfamily of enzymes is responsible for catalyzing the glucuronidation of a wide range of substrates, including this compound and its metabolites. wiley-vch.denih.gov UGTs transfer glucuronic acid from the cofactor UDP-glucuronic acid to the substrate molecule. wiley-vch.de
| Enzyme System | Metabolic Reaction | Reference |
|---|---|---|
| Catechol-O-Methyltransferase (COMT) | O-Methylation | nih.govtandfonline.com |
| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation | wiley-vch.denih.gov |
Excretion Routes and Elimination Dynamics in Non-Human Studies
Major Excretion Pathways Observed in Animal Models
Studies in animal models, primarily in rats, have been conducted to elucidate the excretion pathways and elimination dynamics of this compound. Following intravenous administration in rats, the primary route of elimination is via the urine. tandfonline.com The elimination of the compound from plasma is relatively rapid, with observed half-lives of the radiolabeled substance being dose-dependent. tandfonline.com
In rats administered with ¹⁴C-labeled this compound intravenously, the plasma half-life was approximately 60 minutes at lower doses (10 μg/kg and 1.0 mg/kg) and decreased to 31 minutes at a higher dose (10.0 mg/kg). tandfonline.com This suggests that the elimination kinetics may be influenced by the administered dose.
The metabolic fate of this compound in rats involves biotransformation into several metabolites that are then excreted in the urine. The major metabolites identified are 3-O-methylthis compound and sulfate (B86663) conjugates of both the parent compound and its methylated form. tandfonline.com Following intravenous administration at lower doses, 3-O-methylthis compound and its glucuronide conjugate constituted about 31% of the total radioactivity excreted in the urine. tandfonline.com However, at the highest dose tested, the excretion of 3-O-methylthis compound was not observed, and there was an increase in the proportion of unchanged this compound excreted, alongside a decrease in the excretion of its sulfate conjugates. tandfonline.com This indicates a potential saturation of metabolic pathways at higher concentrations. Specifically, after intravenous infusion, the majority of the administered dose is recovered in the urine. scispace.com
Table 1: Elimination Half-life of ¹⁴C-Rimiterol in Rats Following Intravenous Administration
| Dose Level | Plasma Half-life (t½) |
| 10 μg/kg | 60 minutes |
| 1.0 mg/kg | 60 minutes |
| 10.0 mg/kg | 31 minutes |
| Data derived from a study on the metabolism of this compound hydrobromide in the rat. tandfonline.com |
Table 2: Urinary Metabolites of this compound in Rats Following Intravenous Administration
| Metabolite | Observation |
| Unchanged this compound | Excreted in urine; proportion increases at higher doses. tandfonline.com |
| 3-O-methylthis compound | Excreted at lower doses; not detected at the highest dose. tandfonline.com |
| This compound sulfates | Excreted in urine; proportion decreases at the highest dose. tandfonline.com |
| 3-O-methylthis compound glucuronide | Accounted for a significant portion of urinary excretion at lower doses. tandfonline.com |
| Based on findings from a study investigating dose-related differences in this compound metabolism. tandfonline.com |
Advanced Analytical Methodologies for Rimiterol Characterization in Research
Chromatographic Separation and Detection Techniques
Chromatographic techniques are fundamental in separating rimiterol (B1680638) from complex mixtures and quantifying its presence. These methods are pivotal in both quality control of research-grade material and in studying its metabolic fate.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound in research samples. nih.govopenaccessjournals.comwikipedia.orgcreative-proteomics.com This method separates components in a liquid mixture by passing them through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase) at high pressure. wikipedia.org The separation is based on the differential interactions of the analyte with the stationary and mobile phases. openaccessjournals.com
For this compound analysis, a reversed-phase HPLC setup is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. nih.gov The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity, while the presence of additional peaks suggests impurities. wikipedia.org Quantification is achieved by comparing the peak area of the this compound sample to a calibration curve generated from known concentrations of a reference standard. openaccessjournals.com The use of a UV-Vis detector is common, as it offers good linearity for quantitative analysis. nih.gov
| Parameter | Description | Relevance to this compound Analysis |
| Stationary Phase | Typically a nonpolar material like C18-bonded silica (B1680970) for reversed-phase HPLC. nih.gov | Provides the medium for separating this compound from polar impurities. |
| Mobile Phase | A polar solvent mixture, often a combination of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov | Elutes this compound and other components through the column. The composition can be adjusted to optimize separation. |
| Detector | UV-Vis detector is commonly used for its sensitivity and linearity. nih.gov | Allows for the detection and quantification of this compound as it exits the column. |
| Retention Time | The time it takes for this compound to travel from the injector to the detector. | A characteristic parameter used for identification. |
| Peak Area | The area under the peak corresponding to this compound in the chromatogram. | Proportional to the concentration of this compound in the sample, used for quantification. openaccessjournals.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to identify and quantify volatile compounds. wikipedia.orgresearchgate.net In the context of this compound research, GC-MS is particularly valuable for the analysis of its volatile metabolites. nih.govnih.gov The process involves separating the volatile components of a sample in the gas phase using a gas chromatograph and then detecting and identifying them using a mass spectrometer. wikipedia.org
The GC separates compounds based on their boiling points and affinity for the stationary phase within the column. wikipedia.org As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. wikipedia.org This provides a unique mass spectrum for each compound, acting as a "molecular fingerprint" that allows for its identification. researchgate.net Research has shown that GC-MS can be used to profile volatile organic compounds (VOCs) produced by cells, which can include metabolites of drugs like this compound. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices and Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. wikipedia.orgnih.gov This technique is indispensable for analyzing this compound and its metabolites in complex biological matrices such as plasma and urine. nih.govwisc.edu The initial LC separation reduces the complexity of the sample before it enters the mass spectrometer. wikipedia.org
Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this process, a precursor ion (e.g., the protonated this compound molecule) is selected, fragmented, and the resulting product ions are analyzed. sciex.com This technique, often referred to as Multiple Reaction Monitoring (MRM), is highly selective and allows for accurate quantification even at very low concentrations in a high-background matrix. sciex.com LC-MS/MS is a key tool in drug metabolism studies for identifying and characterizing the biotransformation products of this compound. nih.govnih.govlcms.cz The use of deuterated internal standards, such as this compound-d4, is common in LC-MS/MS methods to ensure accurate quantification by correcting for matrix effects and variations in instrument response. vulcanchem.com
| Technique | Application for this compound | Key Advantages |
| GC-MS | Analysis of volatile metabolites. nih.govnih.gov | High sensitivity and specificity for volatile compounds, provides "molecular fingerprint" for identification. wikipedia.orgresearchgate.net |
| LC-MS/MS | Quantification in complex biological matrices (e.g., plasma, urine), metabolite profiling. nih.govwisc.edu | High selectivity and sensitivity, reduces matrix effects, enables detailed structural information of metabolites. wikipedia.orgsciex.com |
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are crucial for elucidating the molecular structure of this compound and confirming the identity of its functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. wikipedia.orgmsu.edu It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds. yale.edu Each type of bond and functional group absorbs IR radiation at a characteristic frequency (or wavenumber), resulting in a unique IR spectrum. bellevuecollege.eduyoutube.com
For this compound, the IR spectrum would show characteristic absorption bands corresponding to its functional groups. For instance, the hydroxyl (-OH) groups would exhibit a broad absorption band, while the aromatic ring would show specific C-H and C=C stretching vibrations. libretexts.org The piperidine (B6355638) ring would also have characteristic C-H and N-H (if present as a secondary amine) stretching and bending vibrations. By analyzing the positions and intensities of these absorption bands, the presence of these key functional groups in the this compound molecule can be confirmed. nih.govamericanpharmaceuticalreview.com
| Functional Group in this compound | Expected IR Absorption Region (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=C (aromatic) | 1400-1600 | Stretching |
| C-O | 1000-1300 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the detailed molecular structure of organic compounds like this compound. wikipedia.orgwikipedia.orgfilab.frnumberanalytics.com It is based on the magnetic properties of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). wikipedia.org When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency that is dependent on their chemical environment. wikipedia.org
The NMR spectrum provides a wealth of information:
Chemical Shift: The position of a signal in the NMR spectrum indicates the chemical environment of the nucleus, allowing for the differentiation of various types of protons and carbons in the molecule. ox.ac.uk
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. ox.ac.uk
Spin-Spin Coupling: The splitting of a signal into multiple peaks (a multiplet) provides information about the number of neighboring nuclei, which helps to establish the connectivity of atoms within the molecule. ox.ac.uk
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and quantification of chemical compounds. In the context of this compound analysis, MS provides high-precision data on the compound's molecular weight and its fragmentation patterns, which are crucial for definitive identification and characterization in complex research samples.
High-resolution mass spectrometry (HRMS) has been utilized in screening protocols for various compounds, including this compound. In such analyses, the accurate mass of the protonated molecule ([M+H]⁺) is a key identifier. For this compound, the expected accurate mass for its protonated form is m/z 224.1281. researchgate.net This level of precision allows researchers to distinguish this compound from other co-eluting compounds with similar nominal masses.
The study of isotopically labeled analogs, such as this compound-d4, further exemplifies the power of MS in research. Mass spectrometry is employed for the molecular weight verification of such standards. vulcanchem.com The deuterated analog exhibits a higher molecular weight (approximately 308.2 g/mol for the hydrobromide salt) compared to the non-deuterated form (approximately 304.18 g/mol for the hydrobromide salt). vulcanchem.com This mass shift is readily detectable by MS and is fundamental to its use as an internal standard in quantitative assays, allowing for clear differentiation between the analyte and the standard. vulcanchem.com
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides a structural fingerprint of the molecule. When a molecular ion is subjected to energy, it breaks apart into smaller, charged fragments. gbiosciences.com This process occurs when energetically unstable molecular ions dissociate as they pass through the ionization chamber of the mass spectrometer. gbiosciences.com The resulting pattern of fragment ions is characteristic of the parent molecule's structure. gbiosciences.comlibretexts.org While specific fragmentation data for this compound is not detailed in the provided sources, the general principle involves inducing cleavage of chemical bonds, with the resulting fragments being detected to build a mass spectrum. libretexts.org For a molecule like this compound, fragmentation would likely occur at the ether linkage, the bond between the catechol ring and the hydroxylated carbon, and within the piperidine ring structure, yielding a unique spectral signature. This fragmentation pattern is invaluable for confirming the identity of the compound in research matrices. vulcanchem.com
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Compound | This compound | researchgate.net |
| Ionization Mode | Positive | researchgate.net |
| Observed Ion | [M+H]⁺ | researchgate.net |
| Accurate Mass (m/z) | 224.1281 | researchgate.net |
| Deuterated Analog | This compound-d4 | vulcanchem.com |
| Application | Internal Standard, Metabolic Investigations | vulcanchem.com |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a non-destructive analytical technique that provides detailed chemical and structural information by probing the vibrational modes of molecules. labcompare.com This method involves irradiating a sample with a monochromatic laser source and analyzing the inelastically scattered light. escholarship.org The resulting Raman spectrum serves as a unique "molecular fingerprint," with specific peaks corresponding to the vibrational frequencies of different chemical bonds within the molecule. labcompare.combham.ac.uk
This technique is particularly advantageous for studying biological samples because the Raman signal from water is typically weak, minimizing interference and often eliminating the need for extensive sample manipulation or drying. researchgate.net In research settings, Raman spectroscopy can identify the presence of specific functional groups, elucidate molecular structure, and detect subtle changes in chemical composition. escholarship.org For a compound like this compound, characteristic Raman peaks would be expected to arise from vibrations of the catechol ring, the C-O and O-H bonds of the diol group, the C-N and C-C bonds of the piperidine ring, and the various C-H bonds.
While specific Raman spectral data for this compound is not available in the reviewed literature, the application of this technique for producing a molecular fingerprint is well-established. bham.ac.uk By comparing the Raman spectrum of an unknown sample against a reference database of known compounds, researchers can rapidly identify and confirm the presence of the target analyte. mdpi.com The high specificity of the Raman fingerprint allows for the differentiation of structurally similar molecules, such as isomers or metabolites, which is a significant advantage in pharmaceutical research. bham.ac.uk The ability to perform analysis at a single-cell level further highlights its potential in detailed non-clinical investigations. mdpi.com
Sample Preparation and Extraction Protocols for Research Matrices
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound in complex research matrices like animal tissues and biological fluids. The primary goal is to isolate the analyte of interest from interfering substances such as proteins, lipids, and salts, and to concentrate it to a level suitable for detection by analytical instrumentation.
Liquid-Liquid Extraction (LLE) Techniques
Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation method based on the differential partitioning of a solute between two immiscible liquid phases. ijettjournal.orgpageplace.de Typically, an aqueous sample containing the analyte is mixed with an immiscible organic solvent. chromatographyonline.com Based on its relative solubility, the target compound, such as this compound, will transfer from the aqueous phase to the organic phase, leaving behind many water-soluble interfering components. mdpi.com
The efficiency of the extraction depends on several factors, including the choice of organic solvent, the pH of the aqueous phase, the solvent-to-feed ratio, and the mixing time. mdpi.com For a compound like this compound, which contains both phenolic hydroxyl groups and a basic secondary amine, the pH of the aqueous solution is a critical parameter. Adjusting the pH can convert the analyte into its neutral form, thereby increasing its solubility in the organic solvent and enhancing extraction efficiency. Common organic solvents used in LLE include ethyl acetate, methyl tert-butyl ether, and various mixtures thereof. chromatographyonline.com Despite its utility, LLE can be time-consuming and may require large volumes of organic solvents. nih.gov
Solid-Phase Extraction (SPE) Techniques
Solid-phase extraction (SPE) is a more modern and efficient alternative to LLE that has been documented for the analysis of this compound. ethernet.edu.et This technique separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent material packed in a cartridge or a well plate. researchgate.net The process generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the retained analyte with a small volume of solvent.
For the extraction of β2-agonists, a class of compounds that includes this compound, various SPE sorbents can be employed, including those based on reversed-phase, ion-exchange, or mixed-mode interactions. researchgate.net Research has shown that mixed-phase sorbents combining hydrophobic (e.g., C8 or C18) and strong cationic exchange interactions are particularly effective for extracting β2-agonists from matrices like bovine urine. researchgate.net This approach takes advantage of both the lipophilic character of the molecule and the positive charge on the piperidine nitrogen (at appropriate pH) to achieve high selectivity and recovery. The use of SPE reduces solvent consumption, improves sample cleanup, and allows for higher sample throughput compared to LLE. researchgate.net
Modern Microextraction Methods (e.g., QuEChERS, Ultrasound-Assisted Extraction)
In recent years, several microextraction techniques have been developed to further reduce sample size, solvent volume, and extraction time.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach that combines an extraction and partitioning step with a subsequent dispersive solid-phase extraction (d-SPE) cleanup. javeriana.edu.co The method was initially developed for pesticide analysis in food but has been successfully adapted for a wide range of analytes and matrices, including pharmaceuticals in animal tissues. researchgate.net A notable application in research involves the suspect screening of pharmaceuticals, including this compound, in fish livers using a QuEChERS-based extraction coupled with high-resolution mass spectrometry. patsnap.com The typical QuEChERS procedure involves extracting the homogenized sample with acetonitrile, followed by the addition of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation and drive the analytes into the organic layer. javeriana.edu.co An aliquot of the extract is then cleaned up by mixing it with sorbents like primary secondary amine (PSA) to remove fatty acids and other interferences. javeriana.edu.co
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction process. hielscher.com The method is based on the principle of acoustic cavitation, where the formation and collapse of microscopic bubbles in the solvent generate intense local pressures and temperatures. nstproceeding.com This phenomenon disrupts the cell walls of the sample matrix, increasing solvent penetration and facilitating the release of target compounds into the solvent. hielscher.comnstproceeding.com Key variables that influence UAE efficiency include ultrasound power, temperature, time, and the choice of solvent. mdpi.com While specific studies applying UAE to this compound were not identified, the technique is recognized as a green and efficient method for extracting bioactive compounds from various matrices and could be readily optimized for this purpose. youtube.comtarc.edu.my
Application to Animal Tissues and Biological Fluids in Non-Clinical Research
The analysis of drug concentrations in animal tissues and biological fluids is a fundamental component of non-clinical research, providing essential data on pharmacokinetics and biodistribution. nih.govumn.edu The extraction methods described above are frequently applied to prepare these complex samples for analysis.
For instance, the application of a QuEChERS method for the screening of this compound in fish livers demonstrates its utility for tissue analysis. patsnap.com Similarly, SPE is a common technique for isolating drugs and their metabolites from biological fluids like urine and plasma prior to analysis by GC-MS or LC-MS. researchgate.netnih.gov The choice of extraction protocol depends on the specific tissue or fluid being analyzed. For example, fatty tissues may require additional cleanup steps to remove lipids that can interfere with analysis. researchgate.net
In non-clinical toxicology studies, samples of various tissues (e.g., liver, kidney) and biological fluids (e.g., blood, urine) are collected from study animals at multiple time points. nih.gov These samples are processed to extract the drug and its metabolites, which are then quantified. europa.eulcms.cz The data generated from these analyses are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a research compound. The use of simulated biological fluids can also be employed in in-vitro studies to predict the in-vivo behavior of a compound. nih.gov
Table 2: Overview of Extraction Techniques for this compound Analysis in Research
| Technique | Principle | Documented Application for this compound/Related Analogs | Key Advantages | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | General applicability for pharmaceuticals. | Simple, well-established. | ijettjournal.org |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Yes, mentioned for analysis of β2-agonists. researchgate.net | High selectivity, reduced solvent use, high throughput. | ethernet.edu.etresearchgate.net |
| QuEChERS | Acetonitrile extraction followed by salting-out and d-SPE cleanup. | Yes, for suspect screening in fish liver. patsnap.com | Fast, simple, low solvent use, effective cleanup. | javeriana.edu.copatsnap.com |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer and matrix disruption. | Potential applicability as a green extraction method. | Rapid, efficient, reduced solvent and energy consumption. | hielscher.commdpi.com |
In Vitro and Ex Vivo Pharmacological Study Designs for Rimiterol
Isolated Organ and Tissue Bath Preparations
Isolated organ and tissue bath preparations are fundamental in vitro techniques used to characterize the pharmacological properties of a compound on specific tissues in a controlled environment. These methods allow for the detailed examination of drug-receptor interactions, potency, and efficacy by measuring tissue responses, such as muscle contraction or relaxation.
The K+-depolarized guinea-pig uterine preparation is a valuable model for the quantitative study of β-adrenoceptor stimulants. researchgate.net In this in vitro method, the uterine tissue is placed in a Krebs solution with a high concentration of potassium (K+), which causes sustained depolarization of the smooth muscle cells. This depolarization effectively eliminates spontaneous muscle activity and circumvents receptor-mediated contraction mechanisms, allowing for a focused analysis of agents that cause relaxation. researchgate.netresearchgate.net This preparation is advantageous because it lacks spontaneous activity, and drugs can be added cumulatively to generate precise dose-response curves, enabling several compounds to be tested on a single tissue sample. researchgate.netresearchgate.net
Studies using this model have been instrumental in characterizing the β-adrenoceptors in the guinea-pig uterus. Research comparing various β-adrenoceptor agonists demonstrated that the receptors mediating relaxation in the uterus are of the β2-subtype. researchgate.netresearchgate.net In comparative studies, rimiterol (B1680638) was evaluated alongside other β-agonists. The relative potencies, with isoprenaline set as the standard (100), were determined to be: fenoterol (B1672521) (74.1), salbutamol (B1663637) (15.1), this compound (13.5), terbutaline (B1683087) (8.2), and orciprenaline (5.6). researchgate.netelsevier.es These findings indicate that this compound is a potent β2-agonist, with a potency slightly lower than that of salbutamol in this specific tissue preparation. researchgate.netelsevier.es The results from the K+-depolarized uterus model correlate well with findings from guinea-pig trachea preparations, further supporting the classification of β-adrenoceptors in both tissues as β2. researchgate.netresearchgate.net
Relative Potency of β-Adrenoceptor Stimulants on K+-Depolarized Guinea-Pig Uterus
| Compound | Relative Potency (Isoprenaline = 100) | Reference |
|---|---|---|
| Isoprenaline | 100 | researchgate.netelsevier.es |
| Fenoterol | 74.1 | researchgate.netelsevier.es |
| Salbutamol | 15.1 | researchgate.netelsevier.es |
| This compound | 13.5 | researchgate.netelsevier.es |
| Terbutaline | 8.2 | researchgate.netelsevier.es |
| Orciprenaline | 5.6 | researchgate.netelsevier.es |
Guinea-pig tracheal preparations are a classic and widely used model for assessing the activity of bronchodilator agents. hres.canih.gov In these ex vivo studies, the trachea is isolated and cut into various forms, such as chains of opened rings or spiral strips, and suspended in an organ bath containing a physiological solution like Krebs-Henseleit solution, maintained at 37°C and aerated. hres.camdpi.com Since the tracheal smooth muscle has low intrinsic tone, a contractile agent (spasmogen) is used to induce a sustained contraction, against which the relaxant effects of bronchodilators can be measured. hres.ca
Commonly used spasmogens include muscarinic agonists like carbachol (B1668302) and pilocarpine (B147212). hres.ca In studies evaluating this compound, submaximal concentrations of these agents were used to induce approximately 80% of the maximal response. hres.ca this compound was then added in cumulative concentrations to generate concentration-response curves and determine its relaxant potency. hres.ca
Research has shown that this compound is an effective relaxant of pre-contracted guinea-pig tracheal smooth muscle. hres.ca Interestingly, the potency of β-adrenoceptor agonists, including this compound, was found to be greater against pilocarpine-induced tone compared to carbachol-induced tone. hres.ca At the ED50 (the concentration required to produce 50% of the maximal relaxation), this compound was 2.2 ± 1.6 times more potent on pilocarpine-induced tone than on carbachol-induced tone. hres.ca This suggests potential differences in the contractile mechanisms activated by the two spasmogens or a masked relaxant effect of pilocarpine itself. hres.ca
Beyond the uterus and trachea, the pharmacological effects of β-agonists like this compound can be investigated on a variety of other smooth muscle tissues to understand their broader physiological effects. These tissues are found in the walls of hollow organs and passageways, including blood vessels, the gastrointestinal tract, and the bladder. nih.govnih.gov
Vascular Smooth Muscle: Isolated preparations of arteries (e.g., aorta, renal artery) and veins are used to study a compound's effects on blood pressure and flow. researchgate.netsemanticscholar.org Relaxation of vascular smooth muscle by β2-agonists leads to vasodilation. nih.gov These studies are crucial for determining the cardiovascular selectivity of a bronchodilator agent.
Gastrointestinal (GI) Smooth Muscle: Preparations from the stomach, jejunum, or ileum can be used to assess effects on gut motility. researchgate.netnih.gov β-adrenoceptor activation typically leads to relaxation of GI smooth muscle, which can be quantified in an organ bath setup. journalpulmonology.org
Human Bronchial Smooth Muscle: While animal models are invaluable, in vitro studies using human bronchial tissue obtained from surgical resections provide the most clinically relevant data for bronchodilator drugs. drugbank.comresearchgate.net These preparations allow for direct assessment of a compound's efficacy on human airway smooth muscle. drugbank.com
The general methodology for these tissues is similar to that for the trachea; the tissue is suspended in an organ bath, often contracted with an agonist (e.g., acetylcholine, histamine, norepinephrine), and the relaxant response to the test compound is measured. semanticscholar.orgnih.gov
Guinea-Pig Trachea Preparations for Smooth Muscle Relaxation Studies
Cell-Based Assays for Receptor Function and Signaling
Cell-based assays offer a controlled environment to dissect the molecular mechanisms of drug action at the receptor and post-receptor levels, free from the complexities of intact tissues.
To study the specific interactions between a compound and a receptor subtype, researchers often use cell lines that have been genetically engineered to express a single type of receptor. mcmaster.ca Common cell lines for this purpose include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) cells. mcmaster.ca These cells, which may not naturally express the receptor of interest, are transfected with the gene for a specific β-adrenoceptor subtype (e.g., β1-AR or β2-AR).
These stable cell lines provide a homogenous and reproducible system for high-throughput screening and detailed pharmacological characterization. By testing a compound like this compound on cell lines expressing different β-adrenoceptor subtypes, its affinity, potency, and selectivity can be precisely quantified. The primary functional readout in these assays is often the measurement of a second messenger, such as cyclic AMP, which is produced upon receptor activation.
The activation of β-adrenoceptors by an agonist like this compound initiates a specific intracellular signaling cascade. The receptor is coupled to a stimulatory G protein (Gs), which, when activated, stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then converts adenosine (B11128) triphosphate (ATP) into 3′,5′-cyclic adenosine monophosphate (cyclic AMP or cAMP). drugbank.com Cyclic AMP acts as a crucial second messenger, amplifying the initial signal and leading to the ultimate physiological response, such as smooth muscle relaxation. drugbank.com
Measuring the intracellular accumulation of cAMP is therefore a direct and quantitative method to assess the functional activation of β-adrenoceptors. Various assay formats are available to quantify cAMP levels in cell lysates or supernatants:
Immunoassays: These competitive assays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), use a specific antibody that binds to cAMP. drugbank.com The amount of signal (radioactivity or colorimetric/fluorescent product) is inversely proportional to the amount of cAMP in the sample.
Resonance Energy Transfer (FRET/BRET): These assays use genetically encoded biosensors that change their fluorescence or luminescence properties upon binding to cAMP, allowing for real-time measurement of cAMP dynamics within living cells. drugbank.com
Chemiluminescent Assays: These are highly sensitive competitive immunoassays that use a chemiluminescent substrate to generate a light signal, enabling the detection of very low concentrations of cAMP.
These assays are fundamental in drug discovery for determining the potency (EC50) and efficacy of β-agonists in a controlled cellular environment. mcmaster.ca
Common Methodologies for Cyclic AMP (cAMP) Measurement
| Assay Type | Principle | Key Features | Reference |
|---|---|---|---|
| Radioimmunoassay (RIA) | Competitive binding assay using a radiolabeled cAMP tracer and a specific antibody. | Traditional, highly sensitive method. Involves handling of radioactive materials. | drugbank.com |
| ELISA / EIA | Competitive binding assay using an enzyme-linked antibody to produce a colorimetric or fluorescent signal. | Isotope-free, suitable for high-throughput screening. | drugbank.com |
| FRET/BRET | Uses biosensors with fluorescent/luminescent proteins that change signal upon cAMP binding. | Allows for real-time monitoring of cAMP in living cells. | drugbank.com |
| Chemiluminescent Immunoassay | Competitive immunoassay that generates a light signal. | Extremely high sensitivity (fmol/well), suitable for low cell numbers. |
Cell Line Models Expressing Beta-Adrenoceptors
Bioassay Principles and Potency Determination in Vitro
Bioassays are essential for determining the potency of a substance by comparing its effect on a biological system to that of a standard preparation. wikipedia.orgrroij.com The principle is to ascertain the amount of the test substance needed to produce the same biological effect as a known amount of a standard. pharmacyconcepts.in For this compound, this involves using isolated tissues, such as guinea pig trachea or rat uterus, and measuring the physiological response, like muscle relaxation. researchgate.netnih.gov
A fundamental tool in pharmacology for characterizing the effects of a drug like this compound is the log dose-response curve. wikipedia.orgmsdmanuals.com This graphical representation plots the magnitude of a biological response against the logarithm of the drug concentration. pharmacologyeducation.org The resulting curve is typically sigmoidal in shape. wikipedia.org
Key parameters derived from this curve include:
EC50 (Half-maximal effective concentration): This is the concentration of this compound that produces 50% of the maximum possible response. It is a crucial measure of the drug's potency; a lower EC50 indicates higher potency. pharmacyconcepts.inderangedphysiology.com
Emax (Maximum Efficacy): This represents the maximum biological response that can be achieved with the drug. It is a measure of the drug's efficacy. pharmacyconcepts.inderangedphysiology.com
Slope: The steepness of the curve indicates the range of concentrations over which the drug produces its effect. msdmanuals.com
Plotting the dose on a logarithmic scale expands the rapidly changing part of the curve, making it easier to analyze and compare the potencies of different drugs. pharmacologyeducation.orgderangedphysiology.com
Bracketing and interpolation are two common methods used in bioassays to determine the potency of an unknown substance like this compound by comparing it to a standard.
Bracketing Bioassay: In this method, a response to a dose of the test substance is "bracketed" between two responses from two different doses of the standard substance. rroij.compharmastate.academy The aim is to find two doses of the standard that produce responses that are just above and just below the response produced by the test substance. This method is straightforward but can be less precise than other techniques. pharmastate.academy
Interpolation Bioassay: This method involves first establishing a standard dose-response curve by plotting the responses to several (at least three) graded doses of the standard. rroij.comwordpress.com The response to the test substance is then measured, and its concentration is determined by reading it off, or interpolating it from, the standard curve. pharmastate.academywordpress.com This method is generally considered more reliable than the matching or bracketing methods. rroij.com
To enhance accuracy and statistical validity, multiple point bioassays are frequently employed. These methods involve using multiple doses of both the standard and the test substance. slideshare.net Common examples include the three-point and four-point bioassays. pharmacyconcepts.inslideshare.net
In a three-point bioassay , two doses of the standard and one dose of the test are used. pharmacyconcepts.in The doses are selected so that the test response falls between the two standard responses. wordpress.com A four-point bioassay uses two doses of the standard and two doses of the test substance. slideshare.net Responses are recorded in a randomized sequence to minimize errors due to biological variation or changes in tissue sensitivity over time. pharmastate.academy These methods allow for statistical analysis of the results, providing a more precise and reliable estimation of the test substance's potency. pharmastate.academyupums.ac.in
Bracketing and Interpolation Bioassay Methods
Comparative In Vitro Efficacy and Selectivity Studies
To fully understand the pharmacological profile of this compound, it is essential to compare its effects with other known beta-agonists and to investigate how its action is affected by receptor antagonists.
In vitro studies on isolated tissues are crucial for comparing the efficacy and selectivity of this compound with other beta-agonists. Guinea-pig trachea is a classic preparation for assessing bronchodilator activity (a β2-adrenoceptor mediated response), while tissues like atria can be used to assess cardiac effects (a β1-adrenoceptor mediated response).
Research has compared this compound to other beta-agonists such as isoprenaline, salbutamol, and fenoterol on various isolated tissues. For instance, on isolated guinea-pig trachea, the potencies of several beta-agonists have been determined relative to isoprenaline. nih.gov Similarly, studies on rat uterine tissue have also established the relative potencies of these compounds. researchgate.net In one study on toad atria, the relative potencies of several agonists were determined, highlighting differences in receptor characteristics compared to mammals. uq.edu.aunih.gov
Table 1: Comparative Potency of this compound and Other Beta-Agonists on Isolated Tissues
Data sourced from studies on rat uterine motility and toad atrial preparations. researchgate.netuq.edu.aunih.gov
To confirm that this compound's effects are mediated through beta-adrenoceptors, studies using receptor antagonists (beta-blockers) are conducted. In these experiments, the dose-response curve of this compound is determined in the presence of a beta-blocker like propranolol. researchgate.net A competitive antagonist will cause a parallel shift to the right of the agonist's log dose-response curve without changing the maximal response. pharmacologyeducation.org
The degree of this shift can be quantified to determine the antagonist's affinity for the receptor, often expressed as a pA2 value . The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. slideshare.net This value is a measure of the antagonist's potency. slideshare.net Studies have demonstrated that the effects of beta-agonists, including this compound, are competitively antagonized by beta-blockers. For example, the effects of isoprenaline on the rat uterus were prevented by propranolol. researchgate.net Similarly, studies on toad atria used antagonists like propranolol, atenolol, and α-methylpropranolol to characterize the beta-adrenoceptors involved. uq.edu.aunih.gov
Table 2: pA2 Values of Beta-Adrenoceptor Antagonists
Data sourced from studies on rat uterine and toad atrial preparations. researchgate.netnih.gov
Compound List
Research Applications and Theoretical Frameworks in Rimiterol Studies
Utility in Investigating Beta-Adrenergic Signaling Pathways
Rimiterol's primary value in research stems from its function as a selective beta-2 adrenergic receptor agonist. ontosight.aimedtigo.com This selectivity allows investigators to probe the specific roles and downstream consequences of beta-2 receptor activation. When This compound (B1680638) binds to beta-2 adrenergic receptors, it initiates a cascade of intracellular events that are central to the canonical G-protein coupled receptor (GPCR) signaling pathway. mdpi.com This makes it an effective tool for studying this specific signaling route.
Research has utilized this compound to analyze the distinct effects of stimulating beta-1 versus beta-2 adrenoceptors in various tissues, such as the heart, helping to differentiate the physiological outcomes mediated by each receptor subtype. nih.gov The fundamental mechanism initiated by this compound involves the stimulation of the enzyme adenylate cyclase. vulcanchem.com This enzyme's activation leads to the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a critical second messenger. mdpi.comvulcanchem.com The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various cellular substrates, culminating in a physiological response. mdpi.com
Furthermore, studies have examined the metabolic fate of this compound within target tissues, such as its metabolism by catechol-O-methyltransferase (COMT) in guinea-pig tracheal smooth muscle cells, providing a more complete picture of its interaction with cellular machinery. tandfonline.comoup.com The deuterated analog, this compound-d4, has been synthesized as a methodological advancement, serving as an internal standard in pharmacokinetic studies to more accurately trace the compound's absorption, distribution, metabolism, and excretion, thereby refining the understanding of its journey through biological systems. vulcanchem.com
Contributions to General Drug-Receptor Theory and Ligand Interactions
The study of this compound and its interactions with beta-2 adrenergic receptors provides a practical example that substantiates several fundamental principles of drug-receptor theory. The relationship between this compound and its receptor aligns with the Occupancy Theory , which posits that the magnitude of a drug's effect is proportional to the number of receptors occupied by the drug. derangedphysiology.comscielo.org.mx The binding of this compound to its receptor is a reversible process that can be modeled mathematically and adheres to the Law of Mass Action, a cornerstone of pharmacological theory. derangedphysiology.com
This compound's behavior also fits within the Two-State Receptor Model , which theorizes that receptors exist in a dynamic equilibrium between an inactive (R) and an active (R) conformation. scielo.org.mx As an agonist, this compound exhibits preferential affinity for the active R state, binding to it and shifting the equilibrium toward this conformation, which initiates the cellular response. scielo.org.mxmsdmanuals.com
The specificity of this interaction, where this compound binds selectively to beta-2 receptors over other receptor types, illustrates the concept of mutual affinity and selectivity in ligand-receptor interactions. msdmanuals.com This selectivity is determined by the physicochemical properties of both the drug molecule and the receptor's binding site. Research involving this compound has also contributed to the rate theory of drug action, which considers the kinetics of the drug-receptor association and dissociation in determining the biological response. dntb.gov.ua
Mechanistic Insights into Receptor Selectivity and Agonism
This compound is classified as a selective beta-2 adrenergic agonist, though some studies characterize it as partially selective, indicating a degree of interaction with other beta-receptor subtypes, albeit significantly less than with beta-2. ontosight.ainih.govontosight.ai This selectivity for beta-2 receptors is a crucial mechanistic feature, as these receptors are predominantly located on the smooth muscle of the airways. ontosight.aiontosight.ai Its agonism at these receptors leads to smooth muscle relaxation and bronchodilation. druginfosys.com
The compound's higher affinity for beta-2 receptors compared to beta-1 receptors (primarily in the heart) means it produces its therapeutic effect with less cardiovascular stimulation than non-selective beta-agonists like isoproterenol (B85558). targetmol.comresearchgate.net This distinction has been a key finding in comparative pharmacological studies. As a direct-acting agonist, this compound binds to and directly activates the receptor to produce its effect, without requiring an intermediate step or endogenous ligand release. mims.com
The mechanism of agonism is intrinsically linked to the Gs protein-adenylate cyclase-cAMP signaling cascade. vulcanchem.com Upon binding, this compound induces a conformational change in the beta-2 receptor, which promotes the coupling and activation of the associated Gs protein. This, in turn, activates adenylate cyclase, leading to a rise in intracellular cAMP, which ultimately causes the relaxation of airway smooth muscle. mdpi.comvulcanchem.com
| Parameter | Description | Relevance to Research |
| Receptor Selectivity | Preferential binding to beta-2 adrenergic receptors over beta-1 receptors. nih.gov | Allows for the specific investigation of beta-2 mediated pathways and physiological effects. vulcanchem.com |
| Binding Affinity | High affinity for beta-2 receptors. ontosight.ai | Contributes to its potency as an agonist at these receptors. |
| Activation Mechanism | Stimulates the adenylate cyclase pathway, increasing intracellular cAMP. vulcanchem.com | Provides a model for studying Gs protein-coupled receptor signaling. mdpi.com |
| Pharmacodynamic Effect | Induces relaxation of smooth muscle. vulcanchem.com | Serves as a functional endpoint for assessing receptor activation in experimental models. |
| Note: This table summarizes the key pharmacological parameters of this compound and their research significance. |
Unexplored Research Avenues and Methodological Advancements
While this compound is a well-characterized compound, several avenues for future research remain. One area of interest is the exploration of biased agonism or functional selectivity at the beta-2 receptor. This theory suggests that a ligand can stabilize specific receptor conformations that preferentially activate certain downstream pathways over others (e.g., G-protein-dependent vs. β-arrestin-dependent signaling). mdpi.com Investigating whether this compound acts as a biased agonist could provide deeper insights into the nuances of beta-2 receptor signaling.
Methodological advancements have created new research possibilities. The use of computer-aided drug design , including molecular docking and dynamics simulations, can further elucidate the precise binding interactions of this compound with the beta-2 receptor at an atomic level. researchgate.netresearchgate.net These in-silico approaches can help rationalize its selectivity and guide the design of novel ligands with tailored properties.
Further research could also focus on:
Enantiomer-specific activity : this compound has two stereocenters, and it is typically used as a racemic mixture. ncats.ioontosight.ai Investigating the specific pharmacological activities and potential differences between its individual enantiomers could lead to a more refined understanding of its action. escholarship.org
Crosstalk with other pathways : While the interplay with glucocorticoids is known, the full extent of this compound-induced crosstalk with other signaling networks, such as the PI3K/Akt pathway, warrants deeper investigation. plos.org
Advanced analytical methods : The continued development of highly sensitive analytical techniques, building on methods like LC-MS, is crucial for detailed studies of its metabolism and for detecting low concentrations in complex biological samples. core.ac.uk
Q & A
Q. What experimental models are optimal for studying Rimiterol’s bronchodilatory effects, and how should they be validated?
this compound’s bronchodilatory efficacy is best evaluated using in vivo models like anesthetized cats (for cardiovascular and respiratory responses) and human asthmatic trials (for clinical relevance). In cats, intravenous administration allows precise dose-response analysis, while human trials assess therapeutic utility and side effects (e.g., muscle tremor). Validate models by comparing results to established bronchodilators like salbutamol and ensuring reproducibility across independent studies .
Q. How should researchers mitigate confounding variables when assessing this compound’s cardiovascular side effects?
Control variables such as baseline heart rate, drug infusion rate, and species-specific β-adrenoceptor sensitivity. For example, cats exhibit less differentiation between β₁ and β₂ receptors, necessitating cross-species validation. Use standardized protocols for anesthesia and hemodynamic monitoring to isolate this compound-specific effects .
Q. What safety protocols are critical when handling this compound in laboratory settings?
While specific safety data for this compound are limited, adhere to general sympathomimetic amine guidelines:
Q. How can researchers design a reproducible methodology for this compound’s pharmacokinetic studies?
Include:
- Dose-ranging studies (e.g., 0.5–2.5 μg/kg in cats).
- Time-course measurements of plasma concentration and bronchodilation.
- Cross-validation with LC-MS/MS or HPLC for metabolite identification. Reference established protocols from salbutamol studies to align with regulatory standards .
Advanced Research Questions
Q. How should contradictions in this compound’s β₂-selectivity across species be addressed methodologically?
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound trials?
Use nonlinear regression models (e.g., sigmoidal Emax) to calculate EC₅₀ values for bronchodilation. For side effects like tachycardia, apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare doses. Ensure precision by limiting decimal places to instrument resolution (e.g., heart rate ±1 bpm) .
Q. How can researchers optimize clinical trial designs to evaluate this compound’s therapeutic index in severe asthma?
Adopt a double-blind, crossover design with:
- Population : Severe asthmatics unresponsive to first-line therapies.
- Intervention : Intravenous this compound infusion (dose-adjusted for body weight).
- Outcomes : FEV₁ improvement, tremor incidence, and heart rate variability. Use PICO/PICOT frameworks to structure hypotheses and ensure ethical compliance .
Q. What strategies resolve contradictions between in vitro and in vivo data on this compound’s muscle tremor effects?
- Conduct ex vivo soleus muscle preparations to isolate β₂-mediated tremor mechanisms.
- Compare tremor thresholds in animal models vs. human electrophysiology data.
- Apply Bayesian meta-analysis to quantify uncertainty and refine predictive models .
Methodological Guidelines
-
Data Reporting : Include tables summarizing dose-response parameters (e.g., EC₅₀, Emax) and adverse event rates. Example:
Parameter This compound (1 μg/kg) Salbutamol (1 μg/kg) ΔFEV₁ (%) 35.2 ± 4.1 32.8 ± 3.9 Heart Rate Δ (bpm) 18 ± 3 15 ± 2 Tremor Incidence 22% 25% -
Ethical Compliance : Detail participant selection criteria (e.g., asthma severity, exclusion of cardiovascular comorbidities) and informed consent processes .
-
Conflict Resolution : Use triangulation (e.g., combining animal, clinical, and computational data) to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
